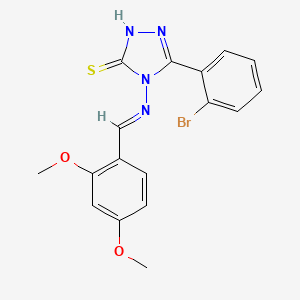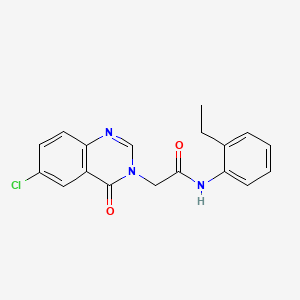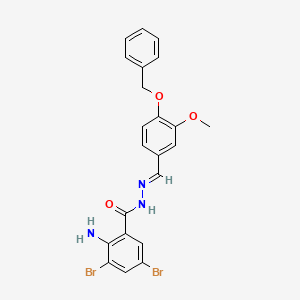
2-Methoxy-6-(((4-(4-methylbenzyl)-1-piperazinyl)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol es un compuesto orgánico sintético conocido por su estructura química única y sus posibles aplicaciones en diversos campos. Este compuesto se caracteriza por la presencia de un grupo metoxi, un anillo de piperazina y un grupo fenol, lo que lo convierte en una molécula versátil para la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol generalmente implica la condensación de 2-metoxi-6-formilfenol con 4-(4-metilbencil)piperazina bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como ácido acético, para facilitar la formación del enlace imina .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso requeriría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y síntesis automatizada para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo fenol se puede oxidar para formar quinonas.
Reducción: El enlace imina se puede reducir para formar aminas secundarias.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales bajo condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) en condiciones adecuadas.
Principales productos formados
Oxidación: Formación de quinonas.
Reducción: Formación de aminas secundarias.
Sustitución: Formación de fenoles sustituidos o piperazinas.
Aplicaciones Científicas De Investigación
2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en la focalización de receptores o enzimas específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol implica su interacción con objetivos moleculares específicos. Por ejemplo, puede unirse a los receptores de estrógeno, modulando su actividad e influyendo en diversas vías biológicas . La estructura del compuesto le permite interactuar con diferentes enzimas y receptores, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxi-6-(((4-(4-metilfenil)imino)metil)fenol: Comparte una estructura central similar pero carece del anillo de piperazina.
2-Metoxi-6-(((4-(4-metilbencil)imino)metil)fenol: Estructura similar pero sin la sustitución de piperazina.
Singularidad
2-Metoxi-6-(((4-(4-metilbencil)-1-piperazinil)imino)metil)fenol es único debido a la presencia del anillo de piperazina, que confiere propiedades químicas y biológicas distintas. Esta característica estructural mejora su potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C20H25N3O2 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
2-methoxy-6-[(E)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)21-14-18-4-3-5-19(25-2)20(18)24/h3-9,14,24H,10-13,15H2,1-2H3/b21-14+ |
Clave InChI |
JLYYXAWEYZAXRF-KGENOOAVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O |
SMILES canónico |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)



![Isobutyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973683.png)


![3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11973698.png)

![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11973706.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973709.png)
![9-Bromo-5-(2-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973715.png)
